molecular formula C₄₀H₆₆N₁₄O₁₆S₂ B612509 TD 1 (peptide) CAS No. 918629-48-8

TD 1 (peptide)

Cat. No. B612509
CAS RN: 918629-48-8
M. Wt: 1063.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide TD-1 is a short synthetic sequence with the amino acid composition ACSSSPSKHCG . It has garnered interest due to its potential for transdermal delivery of therapeutic agents, particularly small interfering RNA (siRNA) . The peptide is designed to facilitate efficient transport through the skin, making it a promising candidate for gene knockdown and drug therapy.


Chemical Reactions Analysis

TD-1’s chemical reactivity is crucial for its function. It interacts with the skin’s lipid bilayers and transiently disrupts cell–cell junctions, creating pathways for siRNA delivery . Further studies elucidate its interactions with other molecules and potential modifications for enhanced stability.

Scientific Research Applications

Enhanced Transdermal Delivery

TD 1 peptide, specifically ACSSSPSKHCG, has been identified as an effective agent in facilitating the transdermal delivery of macromolecules such as insulin and other biological agents. Studies have demonstrated that TD 1 can transport human growth hormone across various membranes, including the blood-brain barrier, with potential therapeutic effects on conditions like chronic age-related dementia. This attribute of TD 1 peptide is significant for noninvasive delivery methods in clinical applications, offering a new method for drug delivery and a platform to explore the mechanism behind peptide-facilitated transdermal delivery (Ruan et al., 2014); (Zhang et al., 2010).

Application in siRNA Delivery

TD 1 peptide has been explored for its efficacy in the transdermal delivery of small interfering RNA (siRNA), which is a crucial method for gene knockdown. This research represents a novel approach in transdermal delivery, potentially offering new avenues for siRNA-based therapies and research applications (Lin et al., 2011).

Development in Cancer Therapy

Research on TD 1 peptide includes its utilization in developing potent peptide inhibitors, particularly for targets like estrogen receptor α. Such developments have implications in selective toxicity towards cancer cells, potentially contributing to more effective and targeted cancer therapies (Qin et al., 2018).

Vaccine Design

TD 1 peptides have been engineered in the context of vaccine design. Studies suggest that the position of TD sequence within a peptide construct is crucial in eliciting strong antibody responses. This insight is significant for the development of more effective synthetic peptide vaccines (Golvano et al., 1990).

Hemostatic Applications

Innovative applications of self-assembling peptides (like TDMs, which might be related to TD 1 peptides) in medicine include their use as hemostatic agents. These peptides react to changes in pH or inorganic salts to form a gel-like state, useful in controlling bleeding during medical procedures (Kubo et al., 2021).

Mechanism of Action

Upon topical application, TD-1 penetrates the epidermis and reaches the subcutaneous tissue. It opens transient pathways, allowing siRNA to enter the epidermal layers. TD-1-mediated delivery of anti-GAPDH siRNA effectively reduces GAPDH levels within 72 hours . The mechanism involves both physical disruption and cellular uptake.

properties

CAS RN

918629-48-8

Molecular Formula

C₄₀H₆₆N₁₄O₁₆S₂

Molecular Weight

1063.17

sequence

One Letter Code: ACSSSPSKHCG

synonyms

TD 1 (peptide)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.